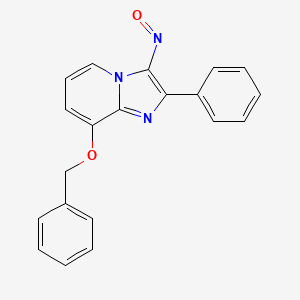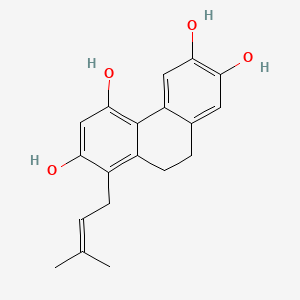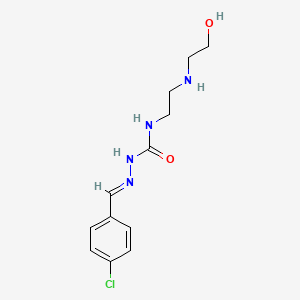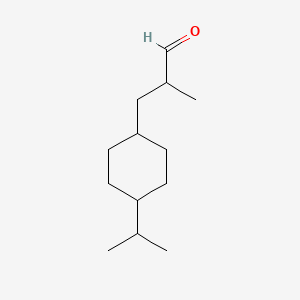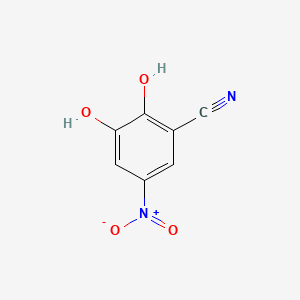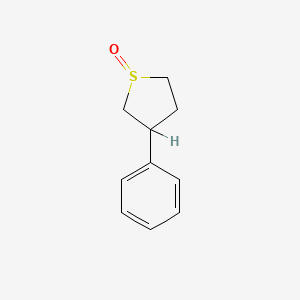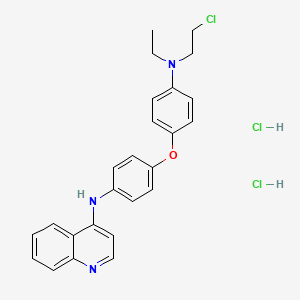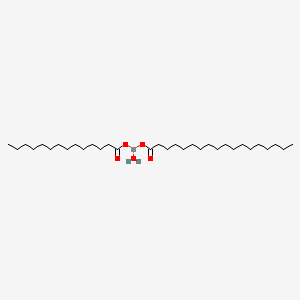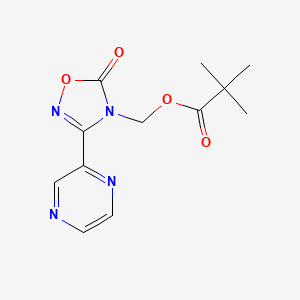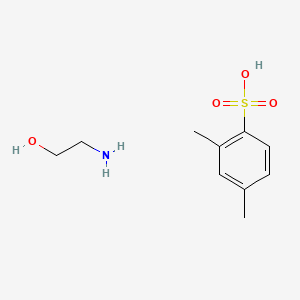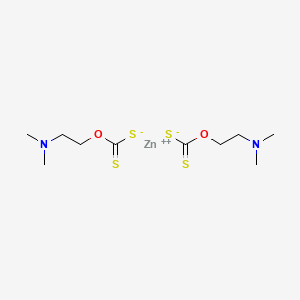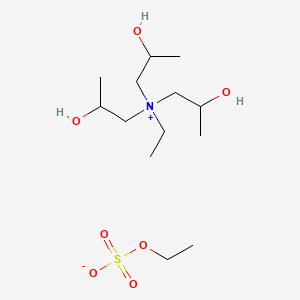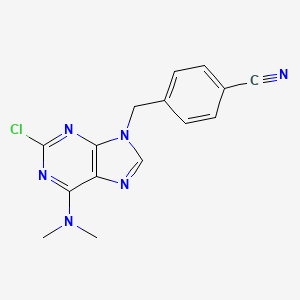
Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-: is a complex organic compound that features a benzonitrile group attached to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multiple steps. One common approach is to start with the synthesis of the purine derivative, followed by the introduction of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Research is ongoing into the use of this compound in the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows for the design of molecules that can selectively target specific biological pathways.
Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling.
Comparison with Similar Compounds
- Benzonitrile, 2-chloro-6-methyl-
- 2-Chlorobenzonitrile
- 4-Chlorobenzonitrile
Uniqueness: Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to the presence of the purine derivative, which imparts specific biological activity and chemical reactivity. This makes it distinct from other benzonitrile derivatives, which may not have the same range of applications or potency in biological systems.
Properties
CAS No. |
115204-61-0 |
|---|---|
Molecular Formula |
C15H13ClN6 |
Molecular Weight |
312.76 g/mol |
IUPAC Name |
4-[[2-chloro-6-(dimethylamino)purin-9-yl]methyl]benzonitrile |
InChI |
InChI=1S/C15H13ClN6/c1-21(2)13-12-14(20-15(16)19-13)22(9-18-12)8-11-5-3-10(7-17)4-6-11/h3-6,9H,8H2,1-2H3 |
InChI Key |
VOWQHOIVWIVHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


